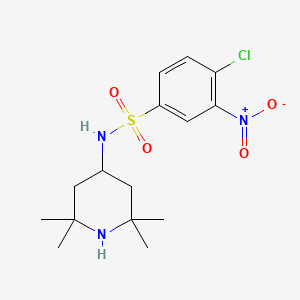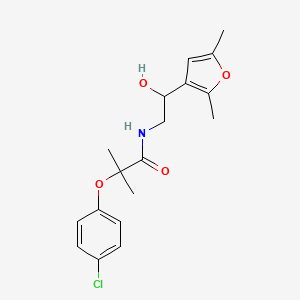
1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, commonly known as FTCA, is an important organic compound used in a wide variety of scientific research applications. It is a versatile compound that can be used in a range of lab experiments, from synthesis and analysis to biochemical and physiological research.
科学的研究の応用
FTCA is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a chromogenic reagent in the detection of metal ions. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids. In addition, FTCA has been used in the study of biochemical and physiological processes, such as enzyme reactions, cell signaling pathways, and drug metabolism.
作用機序
FTCA is a versatile compound that can be used to study a variety of biochemical and physiological processes. It can act as an inhibitor of enzymes, disrupting the normal function of enzymes and blocking their action. It can also act as a ligand, binding to specific receptors on cells and modulating their activity. In addition, FTCA can act as a substrate for certain enzymes, allowing them to catalyze specific reactions.
Biochemical and Physiological Effects
FTCA has been used to study a variety of biochemical and physiological processes. It has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. It has also been used to study the effects of various toxins and pollutants on the body. In addition, FTCA has been used to study the effects of various drugs on the brain, as well as to study the effects of various diseases on the body.
実験室実験の利点と制限
FTCA has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of laboratory experiments. However, one limitation is that it is sensitive to light and heat, and must be stored in a cool, dark place.
将来の方向性
FTCA has a number of potential future applications in scientific research. It could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. It could also be used to study the effects of various toxins and pollutants on the body. In addition, FTCA could be used to study the effects of various diseases on the body, as well as to study the effects of various drugs on the brain. Finally, FTCA could be used to study the effects of various drugs on the immune system.
合成法
FTCA can be synthesized through a two-step reaction process. The first step involves the reaction of 3-fluorobenzaldehyde with thiophene-2-carboxylic acid in the presence of sodium hydroxide, producing a compound known as 2-(3-fluorophenyl)-5-thiophenecarboxylic acid. The second step involves the reaction of the 2-(3-fluorophenyl)-5-thiophenecarboxylic acid with hydrazine hydrate, producing FTCA. This synthesis method is simple and efficient, and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-3-1-4-9(7-8)17-12(10-5-2-6-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTSZBPQZBXFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NC(=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2661277.png)
![1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B2661278.png)
![1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2661281.png)
![N-[4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2661282.png)
![5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661283.png)

![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)
![2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate](/img/structure/B2661288.png)
